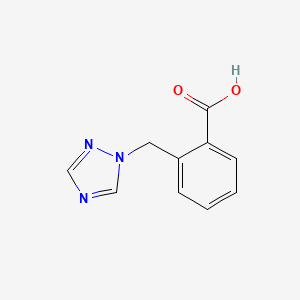

2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1,2,4-triazol-1-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)9-4-2-1-3-8(9)5-13-7-11-6-12-13/h1-4,6-7H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKNLIVZZRDKGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390252 | |

| Record name | 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876718-01-3 | |

| Record name | 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(1H-1,2,4-triazol-1-yl)methyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic pathway for 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid, a molecule of interest in pharmaceutical research. The synthesis is presented as a two-step process, commencing with the bromination of a suitable precursor to form a key intermediate, followed by a nucleophilic substitution reaction with 1,2,4-triazole. This document includes detailed experimental protocols, quantitative data, and visual representations of the synthesis and experimental workflows to aid in laboratory-scale production.

I. Synthetic Pathway Overview

The synthesis of this compound is most commonly achieved through a two-step sequence. The first step involves the radical bromination of a methyl group on a benzoic acid derivative. A subsequent nucleophilic substitution reaction with 1,2,4-triazole then yields the final product. While various starting materials and conditions can be employed, a common and effective route begins with 2-methylbenzoic acid (o-toluic acid).

A plausible alternative for the initial step is the selective bromination of 2,6-dimethylbenzoic acid using sodium bromate and hydrobromic acid in the presence of light.

II. Experimental Protocols

Step 1: Synthesis of 2-(Bromomethyl)benzoic Acid

This procedure outlines the synthesis of the key intermediate, 2-(bromomethyl)benzoic acid, from o-toluic acid.

Materials:

-

o-Toluic acid

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄)

-

n-Hexane

Equipment:

-

Reflux apparatus

-

200W tungsten lamp

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

A solution of o-toluic acid (15.0 g, 110.3 mmol) in CCl₄ (150 mL) is warmed to reflux.

-

A solution of Br₂ (17.6 g, 110.3 mmol) in CCl₄ (150 mL) is added to the refluxing solution while irradiating with a 200 W tungsten lamp. The bromine solution should be added at a rate that maintains a pale orange color throughout the addition. A vigorous reflux and evolution of hydrogen bromide will be observed.

-

After the addition is complete, the heating and irradiation are continued for an additional 5 minutes, at which point a colorless suspension should be observed.

-

The reaction progress can be monitored by TLC analysis [hexane/EtOAc (1:1)] to ensure all starting material has been consumed.

-

The solution is then cooled to 65°C, and n-hexane is added. The mixture is further cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with n-hexane, and dried in a vacuum oven at 40°C.

-

This process yields 2-(bromomethyl)benzoic acid as a colorless solid.

Step 2: Synthesis of this compound

This procedure details the reaction of 2-(bromomethyl)benzoic acid with 1,2,4-triazole to form the final product. This protocol is based on analogous reactions involving the alkylation of 1,2,4-triazole with α-halo-substituted aromatic compounds.[1]

Materials:

-

2-(Bromomethyl)benzoic acid

-

1,2,4-Triazole

-

Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Reaction flask with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous DMF is prepared.

-

To this suspension, 1,2,4-triazole (1.0 eq.) is added portion-wise at 0°C. The mixture is stirred at this temperature for 30 minutes to allow for the formation of the sodium salt of 1,2,4-triazole.

-

A solution of 2-(bromomethyl)benzoic acid (1.0 eq.) in anhydrous DMF is then added dropwise to the reaction mixture at 0°C.

-

The reaction mixture is allowed to warm to room temperature and is stirred for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Upon completion, the reaction is carefully quenched by the slow addition of water.

-

The aqueous layer is extracted with ethyl acetate (3 x volume of the aqueous layer).

-

The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by brine.

-

The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

III. Quantitative Data

| Step | Reaction | Starting Material | Product | Yield | Reference |

| 1 | Bromination | o-Toluic acid | 2-(Bromomethyl)benzoic acid | 84% | [2] |

| 2 | Nucleophilic Substitution | 2-(Bromomethyl)benzoic acid and 1,2,4-triazole | This compound | Not explicitly reported, but similar reactions suggest moderate to good yields. |

IV. Visualizations

Logical Relationships in the Synthesis Pathway

Caption: A diagram illustrating the two-step synthesis of this compound.

Experimental Workflow for Step 1: Synthesis of 2-(Bromomethyl)benzoic Acid

Caption: A flowchart detailing the experimental workflow for the synthesis of 2-(bromomethyl)benzoic acid.

Experimental Workflow for Step 2: Synthesis of this compound

Caption: A flowchart outlining the experimental workflow for the synthesis of the final product.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this document primarily presents predicted values from computational models and offers detailed, generalized experimental protocols for their empirical determination. The guide also elucidates the well-established mechanism of action for the broader class of triazole antifungals, which is the inhibition of cytochrome P450 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis. This information is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutic agents.

Chemical Identity and Structure

This compound is a chemical compound with the molecular formula C10H9N3O2. Its structure features a benzoic acid moiety substituted at the ortho position with a methyl group linked to a 1H-1,2,4-triazole ring.

Table 1: General Information

| Parameter | Value | Source |

| IUPAC Name | 2-((1H-1,2,4-triazol-1-yl)methyl)benzoic acid | - |

| CAS Number | 876718-01-3 | [1][2][3] |

| Molecular Formula | C10H9N3O2 | [1] |

| Molecular Weight | 203.201 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)CN2C=NC=N2)C(=O)O | [1] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, and thus for its potential as a drug candidate. The following tables summarize the available predicted data for this compound.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| pKa | 3.65 ± 0.36 | [1] |

| Boiling Point | 444.4 ± 47.0 °C | [4] |

| Density | 1.34 ± 0.1 g/cm³ | [4] |

| Melting Point | Not available | - |

| logP | Not available | - |

Note: The melting point for a structurally related compound, 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid, has been reported as 174–176 °C, which may provide a rough estimate.[5]

Table 3: Solubility Profile (Qualitative Prediction)

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble | The presence of the carboxylic acid and triazole groups may confer some aqueous solubility, but the benzene ring is hydrophobic. Solubility is expected to be pH-dependent. |

| Polar Organic Solvents (e.g., Ethanol, Methanol, DMSO, DMF) | Soluble | The polar functional groups (carboxylic acid, triazole) should facilitate dissolution in polar organic solvents. Benzoic acid itself shows good solubility in these solvents.[6][7][8] |

| Nonpolar Organic Solvents (e.g., Hexane, Toluene) | Poorly soluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

Experimental Protocols for Physicochemical Property Determination

To supplement the predicted data, the following are detailed, generalized experimental protocols for determining key physicochemical properties.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.[9][10][11]

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.

-

Purity Assessment: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[9]

Solubility Determination

Solubility is a crucial parameter that influences a drug's bioavailability.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffer of a specific pH) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or as a molar concentration (mol/L).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is critical for understanding a compound's ionization state at different physiological pH values.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., NaOH) is used as the titrant.

-

Titration: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

LogP Determination

The logarithm of the partition coefficient (logP) between octanol and water is a key measure of a compound's lipophilicity, which influences its membrane permeability and interaction with biological targets.

Methodology: HPLC-based Method

-

Column and Mobile Phase: A reversed-phase HPLC column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: A series of reference compounds with known logP values are injected, and their retention times are measured. A calibration curve is constructed by plotting the logarithm of the capacity factor (k') against the known logP values.

-

Sample Analysis: The target compound is injected under the same chromatographic conditions, and its retention time is determined.

-

Calculation: The log k' of the target compound is calculated from its retention time and the void time of the column. The logP value is then interpolated from the calibration curve.

Biological Activity and Mechanism of Action

While no specific biological activity has been documented for this compound, the 1,2,4-triazole moiety is a well-known pharmacophore in many antifungal and anticancer agents.[5][12][13] The primary mechanism of action for triazole antifungal drugs is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51).[14][15][16]

Inhibition of Ergosterol Biosynthesis

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex pathway, and CYP51 is a key enzyme that catalyzes the demethylation of lanosterol, a precursor to ergosterol.[14][15]

Triazole antifungals bind to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The altered membrane composition disrupts its normal functions, leading to increased permeability, inhibition of fungal growth, and ultimately cell death.[16][17][18]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 876718-01-3 [chemicalbook.com]

- 3. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 4. This compound CAS#: 876718-01-3 [chemicalbook.com]

- 5. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. digital.library.unt.edu [digital.library.unt.edu]

- 9. community.wvu.edu [community.wvu.edu]

- 10. scribd.com [scribd.com]

- 11. sserc.org.uk [sserc.org.uk]

- 12. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. scispace.com [scispace.com]

- 14. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 18. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Therapeutic Potential of Triazole-Benzoic Acid Scaffolds: A Technical Guide

Disclaimer: This technical guide focuses on the synthesis, biological activities, and experimental protocols related to triazole-benzoic acid derivatives. While the initial topic of interest was 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid (CAS number 876718-01-3), a comprehensive review of the scientific literature reveals a significant lack of specific experimental data for this particular isomer. However, extensive research is available for the closely related structural isomer, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, and its hybrids. This document will, therefore, leverage the rich dataset of these related compounds to provide an in-depth technical overview of the core scaffold, which is of significant interest to researchers, scientists, and drug development professionals. The methodologies and findings presented herein for the 4-substituted analogs are considered highly relevant and adaptable for the study of other isomers, including the 2-substituted variant.

Introduction to Triazole-Containing Compounds

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] Its unique chemical properties, including its ability to engage in hydrogen bonding and its metabolic stability, make it a valuable component in the design of novel drugs.[1] When coupled with a benzoic acid moiety, the resulting scaffold presents opportunities for diverse biological activities, ranging from anticancer to antimicrobial effects.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, this compound, is presented below. These values are primarily based on computational predictions.

| Property | Value | Source |

| CAS Number | 876718-01-3 | N/A |

| Molecular Formula | C₁₀H₉N₃O₂ | [3] |

| Molecular Weight | 203.20 g/mol | [3] |

| Predicted pKa | 3.65 ± 0.36 | [3] |

| Canonical SMILES | C1=CC=C(C(=C1)CN2C=NC=N2)C(=O)O | [3] |

Synthesis of Triazole-Benzoic Acid Derivatives

A plausible synthetic route for this compound is outlined below. This would likely involve the reaction of 2-(bromomethyl)benzoic acid with 1H-1,2,4-triazole in the presence of a base.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol for a 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrid

The following is a detailed experimental protocol for the synthesis of a representative 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid, which has demonstrated significant biological activity.[4]

Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives:

-

Step 1: Synthesis of 1,2,4-triazole benzoic acids. 4-hydrazinobenzoic acid is reacted with dialkyl-N-cyanoimido(dithio)carbonate to yield the core 1,2,4-triazole benzoic acid scaffold.[4] The reaction mixture is typically stirred at room temperature in a suitable solvent, such as ethanol, for several hours.

-

Step 2: Purification. The resulting solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization to obtain the desired product in good yield.[4]

-

Step 3: Characterization. The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Caption: Workflow for the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives.

Biological Activity and Potential Applications

While direct biological data for this compound is scarce, the extensive research on its 4-substituted isomers highlights the potential of this chemical class as potent anticancer agents.[4][5]

Anticancer Activity

Numerous studies have demonstrated the in vitro cytotoxicity of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids against various human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).[4][5]

Table of In Vitro Cytotoxicity Data for 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids:

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| Hybrid 2 | MCF-7 | 18.7 | [4] |

| Hybrid 2 | HCT-116 | 25.7 | [4] |

| Hybrid 5 | MCF-7 | 15.6 | [4] |

| Hybrid 14 | MCF-7 | 23.9 | [4] |

| Hybrid 15 | HCT-116 | 22.6 | [4] |

| Doxorubicin | MCF-7 | 19.7 | [4] |

| Doxorubicin | HCT-116 | 22.6 | [4] |

These compounds have been shown to induce apoptosis in cancer cells, suggesting a potential mechanism of action for their anticancer effects.[6][7]

Mechanism of Action: Induction of Apoptosis

Further investigations into the mechanism of action of these compounds have revealed that they can induce apoptosis, or programmed cell death, in cancer cells.[6][7] This is a highly desirable characteristic for an anticancer drug, as it leads to the selective elimination of tumor cells.

Caption: Proposed mechanism of action via apoptosis induction.

Conclusion and Future Directions

The 1,2,4-triazole-benzoic acid scaffold represents a promising area for the development of new therapeutic agents, particularly in the field of oncology. While specific data on this compound is limited, the extensive research on its structural isomers provides a strong rationale for its further investigation. Future studies should focus on the targeted synthesis of the 2-substituted isomer and a comprehensive evaluation of its biological activities. The experimental protocols and findings detailed in this guide for the 4-substituted analogs can serve as a valuable roadmap for such endeavors. The continued exploration of this chemical space is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid. Due to the limited availability of experimental data for this specific compound, this guide combines known information with data from closely related analogues and predicted properties to offer a thorough resource.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 876718-01-3) is a heterocyclic compound featuring a benzoic acid moiety linked to a 1,2,4-triazole ring through a methylene bridge.[1] This structural arrangement has implications for its chemical reactivity and potential biological interactions. The methylene spacer provides rotational flexibility between the aromatic and triazole rings, which can influence its binding to biological targets.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 876718-01-3 | [1] |

| Molecular Formula | C₁₀H₉N₃O₂ | [1] |

| Molecular Weight | 203.20 g/mol | [1] |

| Melting Point | 206 - 207 °C | [3] |

| Appearance | Brown solid | [3] |

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Synthesis and Characterization

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Bromomethyl)benzoic acid

This protocol is adapted from a known procedure for the bromination of o-toluic acid.[4]

-

Dissolve o-toluic acid in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Heat the solution to reflux.

-

While irradiating with a UV lamp, add a solution of bromine (Br₂) in CCl₄ dropwise. The reaction should be monitored to maintain a pale orange color.

-

Continue heating and irradiation for a short period after the addition is complete.

-

Cool the reaction mixture and add n-hexane to precipitate the product.

-

Filter the solid, wash with n-hexane, and dry under vacuum to yield 2-(bromomethyl)benzoic acid.

Step 2: Synthesis of this compound

This is a general protocol for the N-alkylation of 1,2,4-triazole.

-

Dissolve 2-(bromomethyl)benzoic acid and 1,2,4-triazole in an aprotic polar solvent such as dimethylformamide (DMF).

-

Add a base, for example, anhydrous potassium carbonate (K₂CO₃), to the mixture.

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and pour it into water.

-

Acidify the aqueous solution to precipitate the product.

-

Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Workflow

The structural confirmation of the synthesized this compound would involve a standard battery of analytical techniques.

Caption: General workflow for the characterization of a synthesized compound.

Predicted Spectroscopic Data

In the absence of experimental data, predicted mass spectrometry data can provide valuable information for the identification of the molecule.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 204.07675 |

| [M+Na]⁺ | 226.05869 |

| [M-H]⁻ | 202.06219 |

| [M]⁺ | 203.06892 |

| [M]⁻ | 203.07002 |

| Data sourced from PubChemLite.[5] |

Potential Biological Activity and Areas for Investigation

While no specific biological studies have been reported for this compound, the 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous clinically used drugs.[6] Derivatives of 1,2,4-triazole have demonstrated a wide range of biological activities.

Potential Areas of Biological Investigation

Caption: Potential areas for biological investigation.

Anticancer Potential

Numerous 1,2,4-triazole derivatives have been synthesized and evaluated for their anticancer properties.[4][6] For instance, hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have shown potent inhibitory activities against cancer cell lines such as MCF-7 and HCT-116.[4] The mechanism of action for some of these compounds involves the induction of apoptosis.[4] Given these precedents, this compound represents a candidate for anticancer screening.

Antimicrobial Activity

The 1,2,4-triazole nucleus is a core component of several antifungal agents.[7] Additionally, various derivatives have exhibited antibacterial activity.[8] Therefore, evaluating the subject compound against a panel of pathogenic bacteria and fungi would be a logical step in elucidating its biological profile.

Conclusion

This compound is a molecule of interest due to its structural features, which are common in biologically active compounds. While experimental data for this specific molecule is scarce, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and the known activities of related compounds. Further research is warranted to fully characterize this compound and explore its potential applications in drug discovery and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-(1H-1,2,4-Triazol-5-ylmethyl)benzoic acid (2309468-95-7) for sale [vulcanchem.com]

- 3. fishersci.es [fishersci.es]

- 4. 2-(Bromomethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. PubChemLite - 2-((1h-1,2,4-triazol-1-yl)methyl)benzoic acid (C10H9N3O2) [pubchemlite.lcsb.uni.lu]

- 6. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7115-89-1|2-(Bromomethyl)benzoic acid|BLD Pharm [bldpharm.com]

Unraveling the Molecular Pathways of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

While direct experimental data on the mechanism of action for 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is not extensively available in current literature, this technical guide synthesizes information from structurally related 1,2,4-triazole benzoic acid derivatives to elucidate its potential pharmacological activities. By examining the established mechanisms of its close chemical relatives, we can infer the likely molecular targets and signaling pathways influenced by the title compound. The primary therapeutic areas where these derivatives have shown promise are in oncology and mycology.

Inferred Anticancer Activity: Induction of Apoptosis

Studies on a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have demonstrated their potential as anticancer agents.[1][2][3] These compounds have exhibited significant cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).[1][2] The primary mechanism underlying this cytotoxicity is the induction of apoptosis, or programmed cell death.[1][2][3]

Quantitative Analysis of Cytotoxic Activity

The in vitro cytotoxic evaluation of these related triazole benzoic acid hybrids has yielded promising quantitative data, as summarized in the table below. The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are comparable to the established chemotherapeutic drug, doxorubicin.[1][2][3]

| Compound/Drug | Cell Line | IC50 (µM) |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids (range) | MCF-7 | 15.6 - 23.9 |

| HCT-116 | 15.6 - 23.9 | |

| Doxorubicin (reference) | MCF-7 | 19.7 |

| HCT-116 | 22.6 | |

| Table 1: In vitro cytotoxic activity of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids against human cancer cell lines.[1][2][3] |

Notably, some of the most potent hybrid compounds demonstrated significantly lower cytotoxicity towards normal retinal pigment epithelial (RPE-1) cells compared to doxorubicin, suggesting a degree of selectivity for cancer cells.[2][3]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Methodology:

-

Cell Seeding: Cancer cells (MCF-7 and HCT-116) and normal cells (RPE-1) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells were then treated with various concentrations of the test compounds and the reference drug, doxorubicin, and incubated for a further 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours.

-

Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Signaling Pathway for Apoptosis Induction

The induction of apoptosis by these compounds was confirmed through Annexin V-FITC/PI staining and flow cytometry. This analysis revealed a significant increase in both early and late apoptotic cell populations in MCF-7 cells treated with the active hybrids.

Caption: Inferred apoptotic pathway initiated by triazole benzoic acid hybrids in cancer cells.

Inferred Antifungal Activity: Inhibition of Fungal Cytochrome P450

Another potential mechanism of action for this compound is the inhibition of fungal cytochrome P450 enzymes. This is inferred from the known application of a related isomer, 3-((1H-1,2,4-triazol-1-yl)methyl)benzoic acid, as a key intermediate in the synthesis of triazole antifungal agents like fluconazole.[4] The 1,2,4-triazole nucleus is a common pharmacophore in many clinically used antifungal drugs.[5]

These antifungal agents function by targeting and inhibiting lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Experimental Workflow for Antifungal Activity Assessment

A typical workflow to assess the antifungal activity and mechanism of action of a novel triazole compound would involve the following steps:

Caption: Experimental workflow for evaluating the antifungal mechanism of a triazole compound.

Logical Relationship in Antifungal Action

The proposed antifungal mechanism follows a clear logical progression from enzyme inhibition to fungal cell death.

Caption: Logical flow of the inferred antifungal mechanism of action.

Conclusion

Based on the analysis of structurally similar compounds, this compound holds potential as a pharmacologically active molecule with possible applications in both oncology and infectious diseases. Its core mechanism of action is likely to involve the induction of apoptosis in cancer cells and the inhibition of fungal cytochrome P450 enzymes. Further direct experimental validation is necessary to confirm these inferred mechanisms and to fully characterize the therapeutic potential of this specific compound. The provided experimental protocols and conceptual frameworks offer a roadmap for future investigations into the precise molecular interactions and signaling pathways governed by this compound.

References

- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. 3-((1H-1,2,4-Triazol-1-yl)methyl)benzoic acid [myskinrecipes.com]

- 5. globalresearchonline.net [globalresearchonline.net]

The Pharmacological Potential of Triazole Benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fusion of a triazole ring with a benzoic acid moiety has given rise to a class of compounds with diverse and potent biological activities. These derivatives have emerged as promising scaffolds in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current research on the biological activities of triazole benzoic acid derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this area.

Core Biological Activities and Quantitative Data

Triazole benzoic acid derivatives have been extensively evaluated for a range of pharmacological effects. The following sections summarize the key findings and present quantitative data in a structured format for easy comparison.

Anticancer Activity

A significant body of research has focused on the anticancer potential of these compounds. Various derivatives have demonstrated cytotoxicity against a range of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death, through various signaling cascades.

Table 1: Anticancer Activity of Triazole Benzoic Acid Derivatives (IC50 values in µM)

| Compound/Derivative | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | MDA-MB-231 (Breast) | PC-3 (Prostate) | Reference Drug (e.g., Doxorubicin) |

| Hybrid 2 | 15.6 | 23.9 | - | - | - | 19.7 (MCF-7), 22.6 (HCT-116)[1] |

| Hybrid 5 | - | - | - | - | - | - |

| Hybrid 14 | - | - | - | - | - | - |

| Hybrid 15 | - | - | - | - | - | - |

| Fz25 | - | - | - | 8.12 | - | - |

| Fz57 | - | - | - | 21.18 | - | - |

| Fz200 | - | - | - | 10.86 | - | - |

| BCTA | - | - | 1.09 | - | - | 5-Fluorouracil (IC50 > BCTA)[2] |

| TP1-TP7 (range) | - | - | - | - | - | - |

| Compound 10 | - | - | - | 1.42 | 5.69 | Doxorubicin (equipotent) |

| Compound 17 | 0.31 | - | - | - | - | Doxorubicin[3] |

| Compound 22 | 3.31 | - | - | - | - | Doxorubicin[3] |

| Compound 25 | 4.46 | - | - | - | - | Doxorubicin[3] |

| Compounds 4a,b | - | - | 2.97, 4.78 | - | - | Cisplatin (24.15)[4] |

| Compounds 7a,c | - | - | 8.67, 9.74 | - | - | Doxorubicin (3.24)[4] |

| Compounds 13a,b | - | - | 3.65, 3.29 | - | - | Doxorubicin (3.30)[4] |

| Compounds 35a-c | - | - | 1.023-1.148 | - | - | E7010 (1.622)[4] |

| BD7 | - | - | 0.07-0.49 | - | - | Sorafenib (0.08-0.30)[4] |

| 1,2,3-triazole-chalcone hybrids (range) | - | - | 4.4 - 16.04 | - | - | Cisplatin (15.3)[5] |

Note: '-' indicates data not available in the cited sources.

Antimicrobial Activity

The antimicrobial properties of triazole benzoic acid derivatives have also been a subject of investigation, with studies reporting activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.

Table 2: Antimicrobial Activity of Triazole Benzoic Acid Derivatives (MIC values in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans | Aspergillus niger | Microsporum gypseum | Reference Drug |

| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Strong activity | No activity | No activity | No activity | Strong activity | Streptomycin, Ketoconazole[6] |

| Compound 5e | Superior to Streptomycin | - | - | - | - | Streptomycin[6] |

| Benzimidazole-triazole hybrid 37b | 3.125 | 3.125 | - | - | - | Chloramphenicol[7] |

| Benzimidazole-triazole hybrid 37d | 3.125 | - | - | - | - | Chloramphenicol[7] |

| Benzimidazole-triazole hybrid 47a | 32-64 | 32-64 | 32-64 | 32-64 | - | - |

| Benzimidazole-triazole hybrids 26b, 26c, 26h | 3.125-6.25 | 3.125-6.25 | 3.125-6.25 | 3.125-6.25 | - | Gentamicin, Fluconazole[7] |

| Benzimidazole-1,2,4-triazole derivatives 43c, 43d | - | - | 0.5-4 | 0.5-4 | - | Fluconazole[7] |

| Benzimidazole-1,2,4-triazole derivatives 6b, 6i, 6j | - | - | - | - | - | Voriconazole, Fluconazole[8] |

| Pyrazoline-amide linked 1,2,3-triazole hybrids (range) | 0.0229-0.050 | 0.0229-0.050 | 0.0229-0.050 | 0.0229-0.050 | - | - |

Note: '-' indicates data not available in the cited sources.

Anti-inflammatory Activity

Several triazole benzoic acid derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. This inhibition reduces the production of prostaglandins, which are key mediators of inflammation.

Table 3: Anti-inflammatory Activity of Triazole Benzoic Acid Derivatives (COX Inhibition IC50 values in µM)

| Compound/Derivative | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) | Reference Drug (e.g., Celecoxib) |

| Diaryl-1,2,4-triazole 23 | 86.52 | 0.54 | 159.85 | 26.46 (COX-1), 0.092 (COX-2)[9] |

| Methylsulfonylphenyl-1,2,4-triazoles 22a-d (range) | 76.62–140.9 | 5.25–10.17 | - | 21.48 (COX-1), 3.33 (COX-2)[9] |

| Pyrrolo[3,4-d]pyridazinone-1,2,4-triazoles 8b, 9a, 11a, 11b (range) | 70.96–95.75 | 47.83–49.79 | - | Meloxicam: 83.7 (COX-1), 59.2 (COX-2)[9] |

| 1,2,3-triazole-benzenesulfonamide 6b | - | 0.04 | 329 | 0.05 (COX-2), S.I. 294[10] |

| 1,2,3-triazole-benzenesulfonamide 6j | - | 0.04 | 312 | 0.05 (COX-2), S.I. 294[10] |

| S-alkyl-1,2,4-triazole 11c | 13.5 | 0.04 | 337.5 | 14.7 (COX-1), 0.045 (COX-2)[11] |

| Compound 10 | - | 0.28 | - | - |

Note: '-' indicates data not available in the cited sources.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids

A general and efficient method for the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids has been reported.[1]

Step 1: Synthesis of 1,2,4-triazole benzoic acids (1 and 2) 4-Hydrazinobenzoic acid is reacted with dialkyl-N-cyanoimido(dithio)carbonate in an appropriate solvent. The reaction mixture is typically heated under reflux for a specified period. After completion, the product is isolated by filtration, washed, and purified, often by recrystallization. The structures of the resulting 1,2,4-triazole benzoic acids are confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.[1] The presence of the benzoic acid moiety is confirmed by characteristic signals in the NMR spectra, including two ortho doublets in the aromatic region and a singlet for the carboxylic acid proton.[1]

Step 2: Synthesis of Schiff Base Derivatives The synthesized 1,2,4-triazole benzoic acid (from Step 1) is reacted with a variety of substituted aldehydes in a suitable solvent, such as ethanol. The mixture is refluxed for an extended period (e.g., 24-36 hours). The resulting Schiff base derivatives are then isolated, purified, and characterized.

Step 3: Synthesis of Isothiocyanate Derivatives The parent 1,2,4-triazole benzoic acid is treated with substituted isothiocyanates (e.g., benzyl isothiocyanate or phenethyl isothiocyanate). The reaction conditions are similar to the Schiff base synthesis, involving reflux in a suitable solvent. The final products are purified and their structures confirmed by spectroscopic analysis.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cells are then treated with various concentrations of the triazole benzoic acid derivatives (typically in a logarithmic series) for a specified incubation period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin) are included.

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.[6]

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). The final concentration is typically adjusted to approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution of Compounds: The triazole benzoic acid derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without any compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which triazole benzoic acid derivatives exert their biological effects is crucial for their rational design and development as therapeutic agents. The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in their activity.

Anticancer Activity: Induction of Apoptosis

Many triazole benzoic acid derivatives induce apoptosis in cancer cells by modulating the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the regulation of Bcl-2 family proteins and the activation of caspases.

Caption: Apoptosis induction by triazole benzoic acid derivatives.

Anticancer Activity: EGFR Tyrosine Kinase Inhibition

Certain triazole benzoic acid derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By blocking the phosphorylation of EGFR, these compounds can disrupt downstream signaling pathways that are crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.[12]

References

- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 1,2,4-triazole-Chalcone hybrids induce Caspase-3 dependent apoptosis in A549 human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic characteristics of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid, a molecule of interest in medicinal chemistry and drug development. This document summarizes key analytical data, outlines a detailed experimental protocol for its synthesis, and visualizes associated chemical and procedural information.

Core Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound based on publicly available information and analysis of analogous structures.

Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 204.07675 |

| [M+Na]⁺ | 226.05869 |

| [M-H]⁻ | 202.06219 |

| [M+NH₄]⁺ | 221.10329 |

| [M+K]⁺ | 242.03263 |

| [M+H-H₂O]⁺ | 186.06673 |

| [M+HCOO]⁻ | 248.06767 |

| [M+CH₃COO]⁻ | 262.08332 |

| [M]⁺ | 203.06892 |

| [M]⁻ | 203.07002 |

Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | Triazole CH |

| ~8.0 | s | 1H | Triazole CH |

| 7.9 - 7.3 | m | 4H | Aromatic CH |

| ~5.6 | s | 2H | -CH ₂- |

| ~13.0 (broad) | s | 1H | -COOH |

Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C OOH |

| ~152 | Triazole C -H |

| ~145 | Triazole C -H |

| ~135 - 125 | Aromatic C |

| ~50 | -C H₂- |

Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3300 - 2500 (broad) | O-H stretch (Carboxylic acid) |

| ~3100 | C-H stretch (Aromatic & Triazole) |

| ~1700 | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | C=C stretch (Aromatic) |

| ~1540 | -N=N- stretch (Triazole) |

| ~1300 | C-O stretch (Carboxylic acid) |

Experimental Protocol: Synthesis of this compound

This section details a plausible method for the synthesis of the title compound, adapted from general procedures for similar molecules.

Materials:

-

2-(Bromomethyl)benzoic acid

-

1H-1,2,4-triazole

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of 2-(bromomethyl)benzoic acid (1.0 eq) in DMF, add 1H-1,2,4-triazole (1.2 eq) and potassium carbonate (2.5 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Visualizations

The following diagrams illustrate the synthetic workflow and a conceptual signaling pathway.

Caption: Synthetic workflow for this compound.

Caption: Conceptual signaling pathway for a triazole-based therapeutic agent.

An In-depth Technical Guide on the Solubility of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is a molecule of interest in medicinal chemistry and materials science due to its structural motifs: a benzoic acid and a 1,2,4-triazole ring. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability, formulation, and overall therapeutic efficacy. Understanding the solubility of this compound in a range of solvents is therefore a fundamental step in its development.

This guide provides a detailed overview of the experimental procedures for determining the solubility of organic acids like this compound.

Factors Influencing Solubility

The solubility of this compound is governed by several factors, including:

-

pH of the Medium: The presence of the carboxylic acid group means that the solubility will be highly dependent on the pH. In acidic solutions, the compound will be in its neutral, less soluble form. As the pH increases above the pKa of the carboxylic acid, it will deprotonate to form a more soluble carboxylate salt.

-

Solvent Polarity: The polarity of the solvent will play a crucial role. Polar protic solvents (e.g., water, ethanol) can engage in hydrogen bonding with the carboxylic acid and triazole groups, potentially enhancing solubility. Polar aprotic solvents (e.g., DMSO, DMF) can also solvate the molecule effectively. Nonpolar solvents are generally expected to be poor solvents for this compound.

-

Temperature: For most solid solutes, solubility increases with temperature.

-

Crystalline Structure: The stability of the crystal lattice will affect the energy required to dissolve the solid, thus influencing its solubility.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

A preliminary assessment of solubility can be performed to classify the compound's general solubility characteristics.

Objective: To determine the solubility of the compound in a range of common solvents.

Materials:

-

This compound

-

Test tubes

-

Vortex mixer

-

Solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Ethanol, Methanol, Dichloromethane, Diethyl ether, Dimethyl sulfoxide (DMSO).

Procedure:

-

Place approximately 25 mg of the compound into a small test tube.

-

Add 0.75 mL of the selected solvent in small portions.

-

After each addition, shake the test tube vigorously using a vortex mixer for 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

Record the compound as "soluble," "partially soluble," or "insoluble" in each solvent.

This method determines the thermodynamic or equilibrium solubility of a compound.

Objective: To quantify the maximum concentration of the compound that can be dissolved in a specific solvent at a given temperature.

Materials:

-

This compound

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Selected solvents

Procedure:

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method. A standard calibration curve of the compound should be prepared for accurate quantification.

-

The solubility is reported in units such as mg/mL or µg/mL.

Data Presentation

Quantitative solubility data should be summarized in a clear and structured table to allow for easy comparison across different solvents and conditions.

Table 1: Hypothetical Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (µg/mL) |

| Water (pH 7.4) | Data to be determined | Data to be determined |

| 0.1 M HCl | Data to be determined | Data to be determined |

| 0.1 M NaOH | Data to be determined | Data to be determined |

| Ethanol | Data to be determined | Data to be determined |

| Methanol | Data to be determined | Data to be determined |

| Dichloromethane | Data to be determined | Data to be determined |

| Dimethyl sulfoxide | Data to be determined | Data to be determined |

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for assessing compound solubility in a drug discovery setting.

Conclusion

While specific solubility data for this compound is not currently published, this guide provides the necessary framework for its determination. By following the detailed experimental protocols, researchers can generate reliable solubility data, which is essential for the advancement of this compound in pharmaceutical and materials science applications. The provided workflow also offers a strategic approach to integrating solubility assessment into the broader research and development pipeline.

The Triazole Revolution: A Technical History of 1,2,4-Triazole Compounds in Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, represents one of the most significant structural motifs in modern medicinal and agricultural chemistry. Its unique physicochemical properties—including metabolic stability, hydrogen bonding capability, and dipole character—have established it as a "privileged scaffold." This esteemed status is due to its recurring presence in compounds targeting a wide array of biological entities. From the revolutionary azole antifungals that transformed the treatment of systemic mycoses to targeted anticancer agents, the history of 1,2,4-triazole is a story of chemical ingenuity meeting therapeutic need. This technical guide delves into the discovery of this vital heterocycle, traces the evolution of its synthesis, and chronicles the development of key compounds that have had a profound impact on human health and industry.

Discovery and Foundational Synthesis

The journey of the 1,2,4-triazole ring system began in the late 19th century. In 1885, the Swedish chemist J. A. Bladin was the first to report the synthesis of a derivative of this heterocyclic system, laying the groundwork for over a century of chemical exploration. Early research focused on elucidating the fundamental structure and reactivity of the ring.

The expansion of 1,2,4-triazole chemistry was propelled by the development of robust and reliable synthetic methodologies for the construction of the core ring. Two classical methods stand out for their historical importance:

-

Pellizzari Reaction: First described by Guido Pellizzari in 1911, this reaction involves the thermal condensation of an amide with an acylhydrazide at high temperatures (often exceeding 200°C) to form 3,5-disubstituted-1,2,4-triazoles.[1]

-

Einhorn–Brunner Reaction: This reaction, reported by Alfred Einhorn in 1905 and further developed by Karl Brunner, utilizes the condensation of an imide with an alkyl hydrazine to yield an isomeric mixture of 1,2,4-triazoles.

These foundational methods, though often requiring harsh conditions, opened the door for the synthesis of a multitude of substituted triazoles, enabling the initial investigation of their properties and potential applications.

The Rise of Azole Antifungals: A Paradigm Shift in Medicine

The most impactful application of 1,2,4-triazole chemistry has undoubtedly been in the development of azole antifungal agents. These compounds fundamentally changed the prognosis for patients with life-threatening systemic fungal infections.

Azole antifungals are broadly classified into two groups: the earlier imidazoles (containing two nitrogens in the azole ring) and the later, more advanced triazoles (containing three nitrogens). While both share a common mechanism, the triazoles generally exhibit a broader spectrum of activity, improved safety profiles, and more favorable pharmacokinetic properties.

The core mechanism of action for azole antifungals is the targeted inhibition of a crucial fungal enzyme: lanosterol 14α-demethylase (CYP51) .[2] This cytochrome P450-dependent enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[3] The nitrogen atom (specifically, N4) of the triazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the natural substrate, lanosterol, from binding and being metabolized.[1] This disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and compromises the integrity and fluidity of the fungal membrane, ultimately inhibiting fungal growth (fungistatic effect) or causing cell death (fungicidal effect at high concentrations).

Key Breakthrough: The Discovery of Fluconazole

The research program at Pfizer that began in 1978 marked a pivotal moment in the history of antifungal therapy.[4][5] Initial investigations focused on imidazole derivatives, but researchers quickly shifted to triazole analogues due to their enhanced stability against metabolic degradation.[5] The strategic goal was to create a broad-spectrum agent that was effective both orally and intravenously. This led to the synthesis of a series of 1,3-bis-triazole-2-arylpropan-2-ol derivatives.

Among these, the 2,4-difluorophenyl analogue, fluconazole , was selected for development based on its optimal combination of potent antifungal efficacy, excellent pharmacokinetic profile (including high water solubility and low protein binding), and a favorable safety profile.[4][6] Discovered by a team led by Ken Richardson, fluconazole (marketed as Diflucan®) was a landmark achievement.[7] Its importance was such that the FDA granted it fast-track approval, and it has since saved millions of lives by treating severe fungal infections in immunocompromised patients, including those undergoing chemotherapy or organ transplants, and individuals with AIDS.[7]

Expanding the Therapeutic Landscape

Following the success of fluconazole, research into 1,2,4-triazole-containing compounds intensified, leading to the development of second-generation triazoles and applications beyond mycology.

-

Second-Generation Antifungals: Compounds like itraconazole , voriconazole , and posaconazole were developed to overcome the limitations of fluconazole, offering a broader spectrum of activity, particularly against resistant Candida species and molds like Aspergillus.[8][9]

-

Anticancer Therapy: The 1,2,4-triazole scaffold proved effective in oncology. Anastrozole and letrozole are non-steroidal aromatase inhibitors. They block the aromatase enzyme, which is responsible for the final step in estrogen synthesis.[10][11] By reducing estrogen levels, they serve as a primary treatment for hormone receptor-positive breast cancer in postmenopausal women.

-

Other Emerging Applications: Research continues to uncover new therapeutic potential. Novel 1,2,4-triazole derivatives are being investigated as potent inhibitors of DCN1 for cardiac fibrosis, as ferroptosis inhibitors, and for their antiviral, antibacterial, and anti-inflammatory properties.[12][13][14]

Data Presentation

Quantitative data for key 1,2,4-triazole-containing compounds are summarized below for comparative analysis.

Table 1: Physicochemical Properties of Key 1,2,4-Triazole Drugs

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | LogP |

| Antifungals | ||||

| Fluconazole | C₁₃H₁₂F₂N₆O | 306.27 | 138-140 | 0.5 |

| Itraconazole | C₃₅H₃₈Cl₂N₈O₄ | 705.64 | 166-170 | 5.66 |

| Voriconazole | C₁₆H₁₄F₃N₅O | 349.31 | 127-134 | 1.5 |

| Posaconazole | C₃₇H₄₂F₂N₈O₄ | 700.78 | 168-172 | 4.6 |

| Anticancer Agents | ||||

| Anastrozole | C₁₇H₁₉N₅ | 293.37 | 81-82 | 2.1 |

| Letrozole | C₁₇H₁₁N₅ | 285.30 | 181-185 | 2.7 |

Data sourced from PubChem and other cited literature.[3][4][10][11][15]

Table 2: Biological Activity of Selected 1,2,4-Triazole Compounds

| Compound | Primary Target | Target Organism/Cell Line | IC₅₀ / MIC Range |

| Antifungals | |||

| Fluconazole | Lanosterol 14α-demethylase | Candida albicans | 0.25 - 1.0 µg/mL |

| Itraconazole | Lanosterol 14α-demethylase | Aspergillus fumigatus | 0.016 - >16 µg/mL |

| Voriconazole | Lanosterol 14α-demethylase | Aspergillus fumigatus | 0.12 - 4 µg/mL |

| Posaconazole | Lanosterol 14α-demethylase | Aspergillus fumigatus | ≤0.03 - 2 µg/mL |

| Anticancer Agents | |||

| Anastrozole | Aromatase (CYP19A1) | Human Placental Microsomes | 15 nM (IC₅₀) |

| Letrozole | Aromatase (CYP19A1) | Human Placental Microsomes | 2.5 nM (IC₅₀) |

Note: IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values can vary significantly based on the specific strain, cell line, and experimental conditions used.[14][16]

Mandatory Visualizations

The following diagrams illustrate key historical, mechanistic, and procedural aspects of 1,2,4-triazole compound discovery and development.

Caption: Historical timeline of key discoveries in 1,2,4-triazole chemistry.

Caption: Mechanism of action for 1,2,4-triazole antifungal agents.

Caption: General workflow for 1,2,4-triazole drug discovery.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and evaluation of 1,2,4-triazole compounds.

Protocol 1: Classical Synthesis via Pellizzari Reaction (3,5-Diphenyl-1,2,4-triazole)

Objective: To synthesize a symmetrically substituted 1,2,4-triazole using a traditional thermal condensation method.

Materials:

-

Benzamide

-

Benzoylhydrazide

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Heating mantle

-

Ethanol or acetic acid for recrystallization

Procedure:

-

Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.[8]

-

Ensure the apparatus is under a gentle flow of inert nitrogen gas.

-

Heat the reaction mixture to 220-250°C using a heating mantle, with constant stirring.[8]

-

Maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

-

After the reaction is deemed complete by TLC, allow the mixture to cool to room temperature, which should result in the solidification of the product.

-

Triturate the crude solid product with ethanol to remove unreacted starting materials and impurities.[2]

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure 3,5-diphenyl-1,2,4-triazole.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a 1,2,4-triazole compound against a fungal isolate, based on EUCAST methodology.

Materials:

-

96-well microtiter plates

-

Test compound (e.g., voriconazole) dissolved in DMSO

-

Fungal isolate (e.g., Aspergillus fumigatus)

-

RPMI 1640 medium supplemented with 2% glucose

-

Spectrophotometer (plate reader) or viewing mirror

-

Hemocytometer for inoculum counting

-

Incubator (35°C)

Procedure:

-

Drug Dilution: Prepare serial two-fold dilutions of the test compound in RPMI 2%G medium directly in the wells of a 96-well plate. A drug-free well serves as the positive growth control.

-

Inoculum Preparation: Grow the fungal isolate on a suitable agar medium. Harvest conidia and suspend them in sterile saline. Count the conidia using a hemocytometer and adjust the suspension to a final concentration of 2×10⁵–5×10⁵ CFU/mL in RPMI 2%G.[4][15]

-

Inoculation: Add the adjusted fungal inoculum to each well of the microtiter plate, including the growth control well.

-

Incubation: Incubate the plates at 35°C for 48 hours.[4]

-

Endpoint Reading: Determine the MIC by assessing fungal growth.

-

Visual Reading: The MIC is the lowest drug concentration that causes complete visual inhibition of growth compared to the drug-free control.[4]

-

Spectrophotometric Reading: The MIC is defined as the lowest drug concentration at which there is a ≥50% or ≥90% decrease in turbidity (growth) compared to the control, depending on the drug class and standard used.[17]

-

Protocol 3: Recombinant Human CYP51 (Lanosterol 14α-Demethylase) Inhibition Assay

Objective: To measure the IC₅₀ of a test compound against the primary target of azole antifungals in a reconstituted enzymatic system.

Materials:

-

Recombinant human CYP51A1 and Cytochrome P450 Reductase (CPR)

-

Lipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

-

Lanosterol (substrate)

-

NADPH (cofactor)

-

Test inhibitor (dissolved in DMSO)

-

Potassium phosphate buffer (KPB), 50 mM, pH 7.4

-

Ethyl acetate for extraction

-

LC-MS/MS or GC-MS system for product analysis

Procedure:

-

Reagent Preparation: Prepare stock solutions of lanosterol (e.g., 10 mM in ethanol) and the test inhibitor at various concentrations in DMSO.

-

Assay Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following in order: KPB buffer, lipid mixture, recombinant human CYP51A1 (final concentration ~0.5 µM), and recombinant human CPR (final concentration ~2.0 µM).[2]

-

Add the test inhibitor at varying final concentrations (e.g., from 0.01 to 100 µM). Include a vehicle control (DMSO only).

-

Enzymatic Reaction:

-

Pre-incubate the enzyme-inhibitor mixture for 5 minutes at room temperature.

-

Add lanosterol to a final concentration of 50 µM and pre-incubate the complete mixture for 10 minutes at 37°C.[2]

-

Initiate the reaction by adding NADPH to a final concentration of 0.5 mM.[2]

-

Incubate for 30 minutes at 37°C with gentle shaking.

-

-

Reaction Quenching and Extraction: Stop the reaction by adding a strong base or by immediate extraction. Extract the sterols from the aqueous mixture using an organic solvent like ethyl acetate.

-

Analysis: Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis. Quantify the amount of the 14α-demethylated product formed using a calibrated LC-MS/MS or GC-MS method.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value.

Conclusion

From its initial synthesis in the 19th century to its current status as a cornerstone of modern drug design, the 1,2,4-triazole ring system has demonstrated remarkable versatility and therapeutic impact. The development of triazole-containing compounds, particularly the azole antifungals, represents a triumph of medicinal chemistry, providing life-saving treatments for devastating infections. The ongoing exploration of this privileged scaffold continues to yield novel candidates for a wide range of diseases, from cancer to cardiovascular disorders. The rich history and expanding applications of 1,2,4-triazoles ensure that this remarkable heterocycle will remain a focal point of research and development for the foreseeable future, promising new solutions to pressing challenges in medicine and technology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Itraconazole | 84625-61-6 [chemicalbook.com]

- 10. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Letrozole | C17H11N5 | CID 3902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. rsc.org [rsc.org]

- 14. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Posaconazole | C37H42F2N8O4 | CID 468595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Making sense of itraconazole pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction